4-Cyclohexylbutan-2-amine
Overview
Description
4-Cyclohexylbutan-2-amine is an organic compound that belongs to the class of amines It consists of a cyclohexyl group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylbutan-2-amine can be achieved through several methods:
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Reductive Amination: : One common method involves the reductive amination of 4-cyclohexylbutan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
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Grignard Reaction: : Another method involves the reaction of cyclohexylmagnesium bromide with butan-2-one, followed by the reduction of the resulting ketone to the amine using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reduction step.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylbutan-2-amine undergoes various chemical reactions, including:
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Oxidation: : The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or sodium hypochlorite.
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Reduction: : The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups using reagents like alkyl halides or tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium hypochlorite
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated amines, halogenated amines
Scientific Research Applications
4-Cyclohexylbutan-2-amine has several scientific research applications:
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Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
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Organic Synthesis: : The compound serves as a building block in the synthesis of more complex organic molecules, including those with potential biological activity.
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Biological Research: : It is used in studies investigating the structure-activity relationships of amine-containing compounds and their interactions with biological targets.
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Industrial Applications: : The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclohexylbutan-2-amine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclohexyl group can influence the compound’s lipophilicity and binding affinity to biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4-Cyclohexylbutan-2-one: Similar structure but with a carbonyl group instead of an amine group.
Cyclohexylamine: Contains a cyclohexyl group attached directly to an amine group without the butan-2-amine backbone.
Uniqueness
4-Cyclohexylbutan-2-amine is unique due to the presence of both a cyclohexyl group and a butan-2-amine backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-cyclohexylbutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(11)7-8-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKIYCIVGXRFTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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